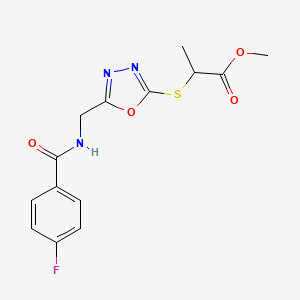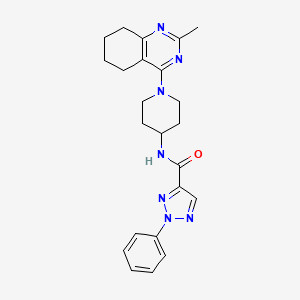
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate” is a complex organic compound. It contains a methyl ester group, a fluorobenzamido group, an oxadiazole ring, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, fluorobenzamido group, and thioether linkage would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, the oxadiazole ring might participate in nucleophilic substitution reactions, and the fluorobenzamido group could be involved in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amide groups could affect its solubility in various solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on benzimidazole derivatives, including structures similar to the queried compound, has demonstrated potential antimicrobial activities. These activities are crucial for developing new therapeutic agents against resistant microbial strains. For instance, the synthesis and evaluation of new benzimidazole derivatives have revealed their effectiveness against a range of microbial species, highlighting the potential of these compounds in addressing the growing issue of antimicrobial resistance (El-masry, Fahmy, & Abdelwahed, 2000).
Corrosion Inhibition
Compounds incorporating the 1,3,4-oxadiazole moiety have been assessed for their corrosion inhibition properties, especially for mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is critical. The detailed physicochemical and theoretical studies offer insights into how these compounds can form protective layers on metal surfaces, suggesting their utility in extending the lifespan of metal-based structures (Ammal, Prajila, & Joseph, 2018).
Radiopharmaceutical Development
In the realm of medical imaging, particularly PET radiopharmaceuticals, derivatives similar to the queried compound have been synthesized for targeting specific receptors, such as the sphingosine-1 phosphate receptor 1 (S1P1). These developments are pivotal for advancing diagnostic imaging techniques, providing tools for better understanding and monitoring of various diseases (Luo et al., 2019).
Material Science
The exploration of benzimidazole and oxadiazole derivatives extends into material science, where their unique properties are utilized in the design of liquid crystals and other novel materials. These applications are important for the development of advanced technologies in displays, sensors, and other electronic devices. Research into chiral benzoates and fluorobenzoates, for example, has contributed to the understanding of mesomorphic properties and phase transitions, which are essential for the design of materials with specific optical and electronic characteristics (Milewska et al., 2015).
Propiedades
IUPAC Name |
methyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-8(13(20)21-2)23-14-18-17-11(22-14)7-16-12(19)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWLUMBHPQQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/no-structure.png)



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)

![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)